1-(1,3-benzoxazol-2-yl)azetidin-3-ol
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Overview
Description
1-(1,3-Benzoxazol-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzoxazole moiety attached to an azetidin-3-ol structure
Mechanism of Action
Target of Action
It is known that oxazole derivatives, which include 1-(benzo[d]oxazol-2-yl)azetidin-3-ol, have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with their targets in a way that leads to various biological responses
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological activities . These activities suggest that 1-(Benzo[d]oxazol-2-yl)azetidin-3-ol may influence several biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide spectrum of biological activities associated with oxazole derivatives , it can be inferred that 1-(Benzo[d]oxazol-2-yl)azetidin-3-ol may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol typically involves the condensation of a benzoxazole derivative with an azetidine precursor. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzoxazole, which is then reacted with azetidine-3-ol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzoxazol-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The benzoxazole ring can undergo reduction to form dihydrobenzoxazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(1,3-benzoxazol-2-yl)azetidin-3-one.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)azetidin-3-ol: Similar structure but contains a benzothiazole moiety instead of a benzoxazole.
1-(1,3-Benzimidazol-2-yl)azetidin-3-ol: Contains a benzimidazole moiety.
1-(1,3-Benzoxazol-2-yl)azetidin-3-one: Oxidized form of the compound.
Uniqueness
1-(1,3-Benzoxazol-2-yl)azetidin-3-ol is unique due to its specific combination of a benzoxazole ring and an azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYANEWGJXIQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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